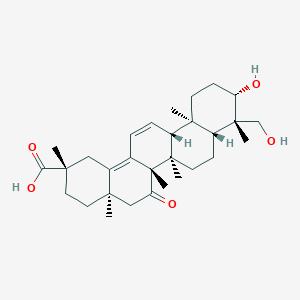
Glnsf
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glnsf, also known as glutamine synthetase, is an enzyme that plays a crucial role in the synthesis of glutamine from glutamate. Glutamine is a non-essential amino acid that is involved in a variety of cellular processes, including protein synthesis, energy metabolism, and immune function. Glnsf is widely studied in the scientific community due to its importance in maintaining cellular homeostasis.
Aplicaciones Científicas De Investigación
Glnsf is widely studied in the scientific community due to its importance in maintaining cellular homeostasis. It is involved in a variety of cellular processes, including protein synthesis, energy metabolism, and immune function. Glnsf has been implicated in the pathogenesis of a variety of diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Researchers are studying the role of Glnsf in these diseases to develop new treatments and therapies.
Mecanismo De Acción
Glnsf catalyzes the transfer of an amino group from glutamate to ammonia, forming Glnsf. This reaction requires ATP and magnesium ions as cofactors. Glnsf is regulated by a variety of factors, including the availability of substrates, the concentration of Glnsf, and the activity of other enzymes involved in the Glnsf synthesis pathway. Glnsf is also regulated by post-translational modifications, including phosphorylation and acetylation.
Efectos Bioquímicos Y Fisiológicos
Glnsf plays a crucial role in maintaining cellular homeostasis. It is involved in a variety of cellular processes, including protein synthesis, energy metabolism, and immune function. Glutamine, the product of Glnsf catalysis, is a non-essential amino acid that is involved in a variety of metabolic processes. Glutamine is a major source of energy for rapidly dividing cells, such as cancer cells. Glutamine is also involved in the regulation of immune function, the maintenance of gut integrity, and the prevention of muscle wasting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Glnsf is widely studied in the laboratory due to its importance in maintaining cellular homeostasis. The advantages of studying Glnsf include its involvement in a variety of cellular processes, its regulation by a variety of factors, and its importance in the pathogenesis of a variety of diseases. The limitations of studying Glnsf include the complexity of its regulation and the difficulty of studying its function in vivo.
Direcciones Futuras
There are many future directions for the study of Glnsf. Researchers are studying the role of Glnsf in the pathogenesis of a variety of diseases, including cancer, neurodegenerative disorders, and metabolic disorders. They are also studying the regulation of Glnsf by post-translational modifications, including phosphorylation and acetylation. Future studies may also focus on the development of new treatments and therapies for diseases that involve Glnsf.
Métodos De Síntesis
Glnsf is synthesized by a variety of organisms, including bacteria, fungi, plants, and animals. The synthesis of Glnsf involves the transfer of an amino group from glutamate to ammonia, forming Glnsf. This reaction is catalyzed by Glnsf, which requires ATP and magnesium ions as cofactors. The synthesis of Glnsf is regulated by a variety of factors, including the availability of substrates, the concentration of Glnsf, and the activity of other enzymes involved in the Glnsf synthesis pathway.
Propiedades
Número CAS |
139163-14-7 |
|---|---|
Nombre del producto |
Glnsf |
Fórmula molecular |
C30H44O5 |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
(2S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aS)-10-hydroxy-9-(hydroxymethyl)-2,4a,6a,6b,9,12a-hexamethyl-6-oxo-3,4,5,6a,7,8,8a,10,11,12-decahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H44O5/c1-25-13-14-26(2,24(34)35)15-19(25)18-7-8-21-27(3)11-10-22(32)28(4,17-31)20(27)9-12-29(21,5)30(18,6)23(33)16-25/h7-8,20-22,31-32H,9-17H2,1-6H3,(H,34,35)/t20-,21-,22+,25-,26+,27+,28-,29-,30+/m1/s1 |
Clave InChI |
RHNWRQKXTGXIPM-MVKBXWJFSA-N |
SMILES isomérico |
C[C@]12CC[C@](CC1=C3C=C[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(C(=O)C2)C)C)(C)CO)O)C)(C)C(=O)O |
SMILES |
CC12CCC(CC1=C3C=CC4C5(CCC(C(C5CCC4(C3(C(=O)C2)C)C)(C)CO)O)C)(C)C(=O)O |
SMILES canónico |
CC12CCC(CC1=C3C=CC4C5(CCC(C(C5CCC4(C3(C(=O)C2)C)C)(C)CO)O)C)(C)C(=O)O |
Sinónimos |
GLNSF glyyunnansapogenin F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



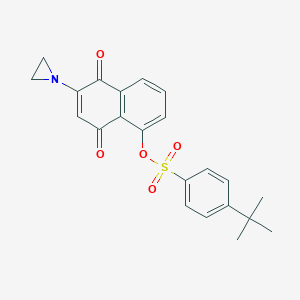
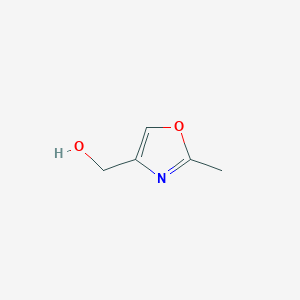
![[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate](/img/structure/B135096.png)

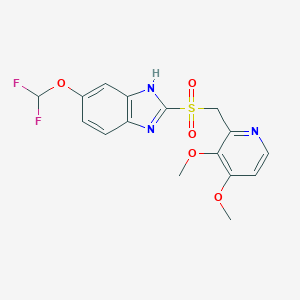
![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)
![2,3-Dimethylbenzo[a]anthracene](/img/structure/B135107.png)
![N-[2-(1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B135110.png)
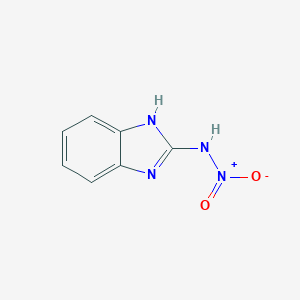
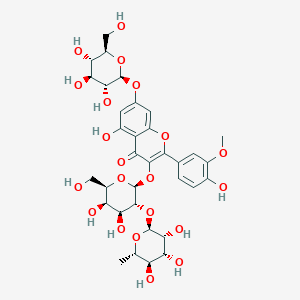
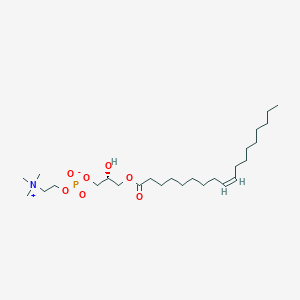
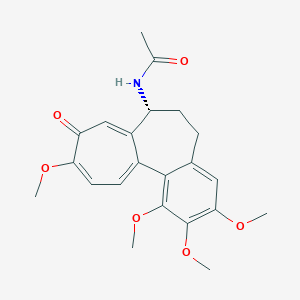
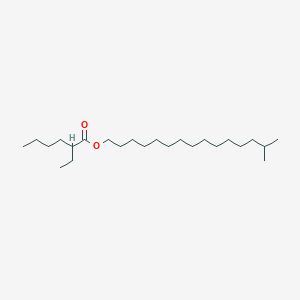
![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)